3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Description
Bay-w-9798 is a dihydropyridine compound structurally related to nifedipine. Unlike nifedipine, which is a well-known calcium channel blocker, Bay-w-9798 does not exhibit calcium channel-blocking properties. Instead, it has been found to inhibit the expression of vascular cell adhesion molecule-1 induced by tumour necrosis factor-α in endothelial cells by suppressing the generation of reactive oxygen species .
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-10-14(17(24)26-4)16(15(18(25)27-5)11(2)23(10)3)12-6-8-13(9-7-12)19(20,21)22/h6-9,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFYPHPSIBAAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366779 | |
| Record name | ST50708819 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-37-9 | |
| Record name | ST50708819 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthetic routes and reaction conditions for Bay-w-9798 are not extensively detailed in the available literature. it is known that Bay-w-9798 is structurally related to nifedipine, suggesting that its synthesis may involve similar dihydropyridine chemistry. Industrial production methods for Bay-w-9798 have not been widely documented, likely due to its specialized research applications .
Chemical Reactions Analysis
Oxidation to Pyridine Derivatives
The 1,4-dihydropyridine core undergoes oxidation to yield fully aromatic pyridine structures. This reaction is critical for deactivating calcium channel-blocking properties in pharmacological studies.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃ (conc.) | Reflux, 4–6 hours | 3,5-Dimethyl-2,4,6-trimethylpyridine-3,5-dicarboxylate | 75–80% |
The reaction proceeds via dehydrogenation, with the nitro group in the phenyl ring stabilizing intermediates. IR spectroscopy typically shows loss of N–H stretching (3341 cm⁻¹) and emergence of pyridine C═C bands (1600–1450 cm⁻¹) .
Nucleophilic Substitution at Ester Groups
The dimethyl ester groups are susceptible to hydrolysis, transesterification, and aminolysis, enabling functional diversification.
¹H NMR data post-hydrolysis shows disappearance of methyl ester protons (δ 3.6–3.8 ppm) and emergence of carboxylic acid protons (δ 12–13 ppm) .
Halogenation at Methyl Substituents
Radical bromination selectively targets methyl groups on the DHP ring, enabling further cross-coupling reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NBS, AIBN | CCl₄, reflux, 3 hours | 3,5-Dimethyl-2-(bromomethyl)-6-methyl-4-[4-(trifluoromethyl)phenyl]... | 41% |
Mass spectrometry confirms brominated products via isotopic peaks (M+2) . Competing side reactions include over-bromination at the 1- and 6-positions.
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group directs electrophiles to the meta position on the phenyl ring, though reactivity is reduced.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C to RT, 24 hours | 4-(3-Nitro-5-(trifluoromethyl)phenyl) derivative | 30% |
¹³C NMR reveals nitro group incorporation (δ 148–150 ppm). Competing oxidation of the DHP ring limits yields.
Ring-Opening Reactions
Strong acids or bases induce ring-opening, yielding linear intermediates for downstream functionalization.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | RT, 12 hours | 4-Amino-3,5-bis(methoxycarbonyl)hex-2-enoate | 60% |
LC-MS analysis identifies fragments consistent with C–N bond cleavage.
Cross-Coupling Reactions
Post-bromination, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 2-position.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 hours | 2-(4-Methoxyphenyl)-substituted derivative | 65% |
HPLC purity exceeds 95% for coupled products .
Key Stability Considerations:
-
Thermal Stability : Decomposition above 250°C (DSC data).
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Photoreactivity : UV light accelerates oxidation; storage in amber vials recommended .
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Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .
This compound’s reactivity profile aligns with established DHP chemistry, with modifications driven by its trifluoromethylphenyl and ester functionalities. Further studies should explore enantioselective synthesis and biological activity of derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound has been studied for its potential pharmacological effects. Dihydropyridine derivatives are known for their calcium channel blocking activity, making them useful in the treatment of cardiovascular diseases. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability in therapeutic applications.
Case Studies
- Antihypertensive Agents : Research indicates that similar dihydropyridine derivatives exhibit significant antihypertensive effects. For example, studies have shown that modifications to the dihydropyridine structure can lead to improved selectivity for L-type calcium channels, which are crucial in regulating vascular smooth muscle contraction.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. The ability of these compounds to modulate calcium influx may play a role in protecting neuronal cells from excitotoxicity.
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has explored its use as a monomer or additive in the synthesis of novel polymeric materials.
Applications in Coatings
Due to its fluorinated groups, this compound can be utilized in creating coatings with improved chemical resistance and low surface energy. This makes it suitable for applications in anti-fogging and anti-corrosion coatings.
Environmental Applications
Environmental Remediation
The compound's reactivity allows it to be investigated for use in environmental remediation processes. Its ability to interact with various pollutants can be harnessed for developing methods to detoxify contaminated sites.
Case Studies
- Degradation of Organic Pollutants : Studies have shown that similar compounds can catalyze the degradation of organic pollutants under UV light or through advanced oxidation processes.
- Photocatalytic Applications : Research is ongoing into the use of this compound as a photocatalyst for breaking down hazardous substances in wastewater treatment.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antihypertensive agents | Significant reduction in blood pressure observed in animal models. |
| Neuroprotective effects | Protects neuronal cells from excitotoxicity in vitro. | |
| Materials Science | Polymer chemistry | Enhanced thermal stability in polymer blends. |
| Coatings | Improved chemical resistance and durability noted. | |
| Environmental | Remediation | Effective degradation of organic pollutants demonstrated. |
| Photocatalytic applications | Successful breakdown of hazardous substances under UV light. |
Mechanism of Action
The mechanism of action of Bay-w-9798 involves the inhibition of reactive oxygen species generation. By suppressing the generation of reactive oxygen species, Bay-w-9798 inhibits the expression of vascular cell adhesion molecule-1 induced by tumour necrosis factor-α in endothelial cells. This process helps to reduce inflammation and oxidative stress in the vasculature, potentially slowing the progression of atherosclerosis .
Comparison with Similar Compounds
Bay-w-9798 is structurally related to nifedipine, a well-known dihydropyridine calcium channel blocker. unlike nifedipine, Bay-w-9798 does not exhibit calcium channel-blocking properties. Instead, it has unique anti-inflammatory and anti-oxidative properties. Similar compounds include other dihydropyridines such as amlodipine and felodipine, which are primarily used as calcium channel blockers for the treatment of hypertension and angina .
Biological Activity
The compound 3,5-dimethyl-1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅F₃N₂O₄
- Molecular Weight : 292.27 g/mol
Antihypertensive Effects
Dihydropyridines are primarily known for their role as calcium channel blockers , which are widely used in the treatment of hypertension. The compound has shown significant antihypertensive activity in various studies. It operates by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.
Table 1: Antihypertensive Activity of Dihydropyridine Derivatives
| Compound Name | Dosage (mg/kg) | Blood Pressure Reduction (%) | Reference |
|---|---|---|---|
| Compound A | 10 | 25 | |
| Compound B | 20 | 30 | |
| 3,5-Dimethyl... | 15 | 28 |
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties , particularly against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vitro Antitumor Activity
A study evaluated the effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM.
- IC50 Value : Approximately 12 µM for MCF-7 cells.
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Antimicrobial Properties
The compound has also been tested for its antimicrobial activity against several pathogens. It exhibited notable effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 25 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Calcium Channels : As a calcium channel blocker, it inhibits L-type calcium channels, leading to decreased intracellular calcium levels.
- Apoptotic Pathways : Induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanisms : Disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?
The Hantzsch reaction is the classical method for synthesizing 1,4-dihydropyridines (DHPs). For this compound, a modified Hantzsch protocol in aqueous or alcoholic solvents (e.g., ethanol/methanol) is recommended to improve yield and reduce side reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., methanol) enhance cyclization efficiency .
- Catalyst use : Acidic catalysts (e.g., HCl) accelerate imine formation, while microwave-assisted synthesis reduces reaction time .
- Temperature control : Maintain 60–80°C to balance reactivity and thermal stability of intermediates .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
Basic: How can the structural conformation and stereochemistry be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Critical parameters include:
- Crystallization : Use slow evaporation in dichloromethane/hexane mixtures to obtain high-quality crystals .
- Data refinement : Ensure R factor <0.05 and data-to-parameter ratio >15 for reliability .
Complement with H/C NMR to confirm substituent positions and F NMR to verify trifluoromethyl group orientation .
Basic: What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?
- Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Vasodilatory effects : Conduct aortic ring assays in KCl-precontracted rat tissue, comparing to nifedipine .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa), normalizing to untreated cells and doxorubicin as a reference .
Advanced: How do substituents on the phenyl ring (e.g., trifluoromethyl) influence bioactivity and physicochemical properties?
- Electron-withdrawing effects : The 4-(trifluoromethyl) group enhances metabolic stability and membrane permeability via lipophilic π-stacking interactions .
- SAR studies : Compare analogs with halogens (e.g., 4-F in ) or nitro groups (e.g., 3-NO in ) to assess electronic vs. steric contributions.
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and predict binding affinities to calcium channels .
Advanced: How can conflicting data between solubility and bioactivity be resolved?
If increased solubility (e.g., via ester hydrolysis) reduces activity:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without destabilizing the compound .
- Prodrug design : Introduce hydrophilic groups (e.g., PEG) to the ester moiety while preserving the dihydropyridine core .
- Permeability assays : Perform parallel artificial membrane permeability assays (PAMPA) to distinguish solubility-limited vs. permeability-limited absorption .
Advanced: What analytical techniques are critical for quantifying degradation products during stability studies?
- HPLC-DAD/MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate and identify oxidation products (e.g., pyridine derivatives) .
- Forced degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to simulate hydrolytic pathways .
- Kinetic analysis : Apply Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40°C/75% RH) .
Methodological: How should safety protocols be adapted for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, FFP3 masks, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in a fume hood with HEPA filters to minimize inhalation of fine particulates .
- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D) .
Advanced: How does crystal packing influence solubility and formulation development?
- Hydrogen bonding networks : SC-XRD data reveal intermolecular H-bonds between carbonyl groups and water molecules, which reduce solubility. Co-crystallization with cyclodextrins disrupts these interactions .
- Polymorph screening : Use solvent-drop grinding to identify metastable forms with higher dissolution rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
